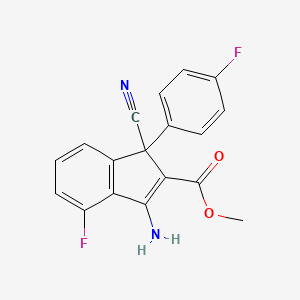

methyl 3-amino-1-cyano-4-fluoro-1-(4-fluorophenyl)-1H-indene-2-carboxylate

Beschreibung

Methyl 3-amino-1-cyano-4-fluoro-1-(4-fluorophenyl)-1H-indene-2-carboxylate is a fluorinated indene derivative with a complex substitution pattern. Its structure includes:

- A 1H-indene core substituted at positions 1, 2, 3, and 2.

- 1-(4-Fluorophenyl): Enhances lipophilicity and metabolic stability, common in bioactive molecules .

- 2-Carboxylate (methyl ester): May improve bioavailability or serve as a prodrug moiety.

- 3-Amino and 1-Cyano groups: Potential hydrogen-bond donors/acceptors, critical for target binding in medicinal chemistry.

- 4-Fluoro: Electron-withdrawing effects could influence ring electronics and reactivity.

While direct studies on this compound are absent in the provided evidence, structurally related fluorinated indenes, indoles, and carboxylates (e.g., –8) suggest applications in pharmaceuticals, agrochemicals, or materials science.

Eigenschaften

IUPAC Name |

methyl 3-amino-1-cyano-4-fluoro-1-(4-fluorophenyl)indene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12F2N2O2/c1-24-17(23)15-16(22)14-12(3-2-4-13(14)20)18(15,9-21)10-5-7-11(19)8-6-10/h2-8H,22H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBNJGMAIWKFONB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(C1(C#N)C3=CC=C(C=C3)F)C=CC=C2F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the indene core. One common approach is the cyclization of a suitable precursor containing the fluorophenyl group. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors. The process is optimized to ensure high yield and purity, often employing continuous flow chemistry techniques to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The cyano group can be reduced to form an amine.

Substitution: The fluorine atoms can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

Reduction: Typical reagents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Various nucleophiles can be used, depending on the desired substitution.

Major Products Formed:

Oxidation: Nitro derivatives.

Reduction: Amine derivatives.

Substitution: Derivatives with different substituents at the fluorine positions.

Wissenschaftliche Forschungsanwendungen

This compound has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Employed in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways involved would depend on the biological context and the specific derivatives formed.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Functional Group Variations

Table 1: Key Structural and Functional Comparisons

Key Observations:

Fluorination Patterns: The target compound’s dual fluorine atoms (4-F and 4-fluorophenyl) may confer superior metabolic stability compared to mono-fluorinated analogues like ethyl 4-fluoro-1H-indole-2-carboxylate () . Chlorinated analogues (e.g., ) exhibit higher lipophilicity but reduced electronegativity compared to fluorinated derivatives.

Functional Group Impact: The 3-amino and 1-cyano groups in the target compound are absent in most analogues (e.g., 4a in ), suggesting unique hydrogen-bonding capabilities for target engagement. Indole-based compounds () prioritize aromatic interactions, while indene derivatives (target, ) offer conformational flexibility.

Hypothetical Pharmacological and Physicochemical Profiles

Table 2: Hypothetical Property Comparison

| Property | Target Compound | Methyl 3-(difluoromethoxy)-1H-indene-2-carboxylate (4a) | FUB-AMB |

|---|---|---|---|

| Molecular Weight | ~340 g/mol (estimated) | 268.23 g/mol | 378.39 g/mol |

| LogP (Predicted) | ~2.5 (moderate lipophilicity) | ~2.8 | ~3.2 |

| Hydrogen Bond Donors/Acceptors | 1/4 (NH2, CN, COOCH3, F) | 0/3 (COOCH3, OCF2) | 1/3 (amide, COOCH3, F) |

| Metabolic Stability | High (dual fluorine) | Moderate | Low (ester hydrolysis) |

Insights:

- The target compound’s amino and cyano groups may enhance binding to polar enzyme active sites compared to non-polar analogues like 4a .

- Dual fluorination likely reduces oxidative metabolism, extending half-life relative to non-fluorinated indenes (e.g., ethyl 5-methylindole-2-carboxylate, ) .

Biologische Aktivität

Methyl 3-amino-1-cyano-4-fluoro-1-(4-fluorophenyl)-1H-indene-2-carboxylate (CAS No. 116616-96-7) is a complex organic compound notable for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

The compound features several functional groups, including an amino group, a cyano group, and two fluorine atoms attached to a phenyl ring, contributing to its unique chemical reactivity and biological properties. The molecular formula is with a predicted molecular weight of 326.3 g/mol .

Biological Activity

Mechanism of Action:

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an agonist for certain receptors involved in metabolic regulation, potentially influencing pathways related to diabetes and obesity management .

Case Studies:

-

Diabetes Research:

A study highlighted the compound's potential as an agonist for free fatty acid receptor 1 (FFA1), which plays a crucial role in insulin secretion and glucose metabolism. This suggests a promising application in the treatment of type 2 diabetes . -

Cancer Research:

Investigations into the compound's anticancer properties have shown that it may inhibit cell proliferation in certain cancer cell lines, although further studies are needed to elucidate its mechanism and efficacy in vivo .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:

- Nucleophilic Substitution: The introduction of the amino group via nucleophilic substitution reactions.

- Fluorination: Selective fluorination processes to incorporate fluorine atoms at specific positions on the phenyl ring.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is essential:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 3-amino-1-cyano-1-(4-fluorophenyl)-1H-indene-2-carboxylate | Lacks additional fluorine atom | Limited data on biological activity |

| Methyl 3-amino-1-cyano-4-fluoro-1-(3-fluorophenyl)-1H-indene-2-carboxylate | Different position of fluorine on phenyl ring | Potentially different receptor interactions |

The presence of two fluorine atoms in this compound enhances its lipophilicity and may improve receptor binding affinity compared to similar compounds .

Q & A

Q. What synthetic routes are recommended for methyl 3-amino-1-cyano-4-fluoro-1-(4-fluorophenyl)-1H-indene-2-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : A multi-step synthesis is typically employed, starting with functionalized indene precursors. Key steps include:

- Cyano and fluorine introduction : Use of Knoevenagel condensation or nucleophilic substitution with cyanide sources (e.g., TMSCN) under anhydrous conditions .

- Amino group installation : Reductive amination or catalytic hydrogenation of nitro intermediates, with careful control of reaction time and pressure to avoid over-reduction .

- Esterification : Methanol under acid catalysis (e.g., H₂SO₄) for carboxylate formation, followed by purification via column chromatography (pentane:ethyl acetate gradients) .

- Optimization : Use design of experiments (DoE) to vary solvents (DMF, THF), catalysts (Pd/C, FeCl₃), and temperatures (60–120°C). Monitor yields via HPLC and characterize intermediates with ¹H NMR .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks for fluorine-substituted aromatic protons (δ 7.2–7.8 ppm), amino protons (δ 2.5–3.5 ppm), and ester methyl groups (δ 3.7–4.1 ppm). Use DEPT-135 to distinguish CH₃/CH₂ groups .

- IR Spectroscopy : Confirm cyano (C≡N stretch: ~2200 cm⁻¹) and ester (C=O stretch: ~1700 cm⁻¹) functionalities .

- Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ with <2 ppm error. Fragmentation patterns clarify substituent positions .

- X-ray Crystallography : Resolve tautomeric ambiguities (e.g., keto-enol forms) by analyzing single-crystal structures .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected splitting or missing peaks) be resolved?

- Methodological Answer :

- Tautomerism : If NMR shows duplicate signals (e.g., ketone/enol forms), perform variable-temperature NMR (−40°C to 80°C) to stabilize dominant tautomers .

- Dynamic effects : Use 2D NMR (COSY, NOESY) to identify coupling between adjacent protons and confirm spatial arrangements .

- Impurity analysis : Compare experimental spectra with computational predictions (DFT calculations at B3LYP/6-31G* level) to distinguish artifacts from true signals .

Q. What computational strategies predict the biological activity of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases, GPCRs). Prioritize fluorophenyl and carboxylate moieties as pharmacophores .

- QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors. Validate against bioassay data (IC₅₀ values) from structurally similar indene derivatives .

- MD Simulations : Simulate ligand-protein stability in explicit solvent (e.g., TIP3P water) over 100 ns to assess binding affinity and conformational flexibility .

Q. How can reaction yields be improved while minimizing byproducts in the synthesis?

- Methodological Answer :

- Catalyst screening : Test transition-metal catalysts (Pd, Cu) for C–F bond activation. For example, Pd(OAc)₂ increases regioselectivity in fluorophenyl coupling .

- Solvent optimization : Replace polar aprotic solvents (DMF) with ionic liquids to enhance cyano group stability .

- In situ monitoring : Use ReactIR to track intermediate formation and adjust reagent stoichiometry dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.